molecular formula C6H10O B1203930 Cyclohexene oxide CAS No. 286-20-4

Cyclohexene oxide

Cat. No.: B1203930
CAS No.: 286-20-4
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-UHFFFAOYSA-N
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Description

Cyclohexene oxide, also known as 7-oxabicyclo[4.1.0]heptane, is a cycloaliphatic epoxide with the molecular formula C6H10O. It is a colorless liquid with a boiling point of approximately 130°C and is practically insoluble in water . This compound is primarily used as an intermediate in the synthesis of various chemicals and polymers.

Mechanism of Action

Cyclohexene oxide, also known as 7-Oxabicyclo[4.1.0]heptane, is a cycloaliphatic epoxide with a variety of industrial applications . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Target of Action

This compound primarily targets the process of cationic polymerization . It reacts in this process to form poly(this compound), a thermoplastic material . The compound’s active sites are also crucial in its reactions .

Mode of Action

This compound interacts with its targets through a process known as epoxidation . This reaction can occur either in a homogeneous reaction by peracids or through heterogeneous catalysis, such as silver and molecular oxygen . The result of this interaction is the formation of poly(this compound) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cationic polymerization process . The compound’s interaction with this pathway results in the formation of poly(this compound), a thermoplastic material . The downstream effects of this pathway include the production of various functional organic compounds and materials such as polymers and chiral organic compounds .

Pharmacokinetics

After administration, this compound is rapidly distributed, metabolized, and excreted into the urine . Plasma concentrations of the compound rapidly decline and are below the limit of detection within 60 minutes . The compound’s ADME properties, including its terminal disposition half-life, apparent volume of distribution at steady-state, and systemic body clearance, are 19.3 ± 1.6 min, 0.44 ± 0.08 liter/kg, and 31.3 ± 0.5 ml/kg * min, respectively .

Result of Action

The primary result of this compound’s action is the formation of poly(this compound), a thermoplastic material . This material is a key starting material for manufacturing various functional organic compounds and materials . Additionally, the compound’s action results in the rapid elimination and excretion into the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction rate in the epoxidation of cyclohexene with air as an oxidant was discovered to be enhanced without any added catalyst utilizing a continuous flow reactor . This process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air .

Biochemical Analysis

Biochemical Properties

Cyclohexene oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the primary interactions of this compound is with epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols . This reaction is crucial for the detoxification of epoxides in biological systems. This compound can also interact with cytochrome P450 enzymes, which are involved in its metabolic oxidation . These interactions highlight the importance of this compound in various biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce apoptosis in certain cancer cell lines, such as cervical carcinoma cells, by modulating key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK . Additionally, this compound can affect cell proliferation and cell cycle progression, leading to cell cycle arrest and increased production of reactive oxygen species (ROS) . These effects underscore the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of epoxide hydrolases, leading to the accumulation of epoxides and subsequent cellular stress . This compound can also undergo metabolic oxidation by cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can interact with cellular macromolecules . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but it can undergo hydrolysis and oxidation over time . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained cellular stress and toxicity, particularly in the liver and other metabolically active tissues . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce protective effects, such as the inhibition of follicular apoptosis in ovarian tissue . At high doses, this compound can cause significant toxicity, including neurobehavioral effects and central nervous system depression . These dose-dependent effects emphasize the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with epoxide hydrolases and cytochrome P450 enzymes . After administration, this compound is rapidly metabolized to cyclohexane-1,2-diol and other metabolites, which are then excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is distributed to metabolically active tissues such as the liver . This compound can also interact with transport proteins and binding proteins, which facilitate its cellular uptake and distribution . These interactions are essential for the proper localization and function of this compound in biological systems.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and microsomes . Its localization is influenced by its interactions with epoxide hydrolases and other enzymes, which are differentially distributed within the cell . This compound can also undergo post-translational modifications that affect its targeting to specific organelles . These subcellular localization patterns are important for understanding the biochemical and cellular effects of this compound.

Preparation Methods

Cyclohexene oxide is typically produced through the epoxidation of cyclohexene. This can be achieved via several methods:

Chemical Reactions Analysis

Cyclohexene oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cyclohexene oxide can be compared with other epoxides such as ethylene oxide and propylene oxide:

    Ethylene Oxide: A simpler epoxide with a smaller ring structure, used primarily in the production of ethylene glycol and as a sterilizing agent.

    Propylene Oxide: Similar to ethylene oxide but with an additional methyl group, used in the production of polyether polyols and as a fumigant.

This compound is unique due to its cycloaliphatic structure, which imparts different reactivity and properties compared to linear epoxides .

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZWAJLVLEBYIOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25702-20-9
Record name 7-Oxabicyclo[4.1.0]heptane, homopolymer
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DSSTOX Substance ID

DTXSID6024880
Record name Cyclohexene oxide
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Molecular Weight

98.14 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Epoxycyclohexane
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Boiling Point

129-130 °C
Record name 1,2-EPOXYCYCLOHEXANE
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Flash Point

81 °C CC
Record name 1,2-EPOXYCYCLOHEXANE
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Solubility

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM
Record name 1,2-EPOXYCYCLOHEXANE
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Density

0.967 @ 25 °C/4 °C
Record name 1,2-EPOXYCYCLOHEXANE
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Color/Form

COLORLESS LIQUID

CAS No.

286-20-4
Record name Cyclohexene oxide
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Record name Cyclohexene oxide
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Record name Cyclohexene oxide
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Record name 7-Oxabicyclo[4.1.0]heptane
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Record name Cyclohexene oxide
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Record name 1,2-epoxycyclohexane
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Record name 1,2-EPOXYCYCLOHEXANE
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Melting Point

GREATER THAN -10 °C
Record name 1,2-EPOXYCYCLOHEXANE
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Synthesis routes and methods I

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using the 1-[(2-methoxyethoxy)methyl]-1H-pyrazole (2.00 g, 12.8 mmol) prepared in Example 155a, butyl lithium (2.69 M solution in hexane; 4.76 mL, 12.8 mmol), a boron trifluoride-diethyl ether complex (2.68 mL, 21.3 mmol), cyclohexene oxide (1.05 g, 10.7 mmol) and THF (100 mL), to yield the title compound (1.64 g, 60%) as a colorless oil.
Name
Quantity
100 mL
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reactant
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2 g
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reactant
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4.76 mL
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reactant
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Synthesis routes and methods II

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using 4-iodo-1H-pyrazole (5.82 g, 30.0 mmol), butyl lithium (2.69 M solution in hexane; 22.3 mL, 60.0 mmol), a boron trifluoride-diethyl ether complex (7.54 mL, 60.0 mmol), cyclohexene oxide (3.24 g, 33.0 mmol) and THF (120 mL), to yield the title compound (0.48 g, 10%) as a colorless solid.
Name
Quantity
120 mL
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reactant
Reaction Step One
Quantity
5.82 g
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reactant
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22.3 mL
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reactant
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Synthesis routes and methods III

Procedure details

Cyclohexene oxidation was carried out in aqueous solvent media. A stirred suspension of 10 ml water, 100 mg of TiO2 semiconductor powder, and 0.2 ml cyclohexene was illuminated with a 500 watt mercury lamp for about 3 hours. This procedure resulted primarily in the formation of 2-cyclohexene-1-one (28 μmol) with a minor amount of cyclohexene oxide (0.3 μmol).
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0 (± 1) mol
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[Compound]
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TiO2
Quantity
100 mg
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reactant
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0.2 mL
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reactant
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Quantity
10 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
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Synthesis routes and methods V

Procedure details

reaction of the mixture obtained as fraction b4) and containing cyclohexyl hydroperoxide with cyclohexene in a mixture with cyclohexane at elevated temperature in the presence of transition-metal compounds from group 4 to 6 of the periodic table, to give an epoxidation mixture which essentially comprises cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexene, cyclohexane and catalyst and is separated by distillation in step b) together with the mixture from a).
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b4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene oxide
Reactant of Route 2
Cyclohexene oxide
Reactant of Route 3
Reactant of Route 3
Cyclohexene oxide
Reactant of Route 4
Cyclohexene oxide
Reactant of Route 5
Cyclohexene oxide
Reactant of Route 6
Cyclohexene oxide
Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexene oxide?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Various spectroscopic methods can characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and hydrogen atoms in the molecule, including the stereochemistry of isomers. []
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the characteristic C-O stretch of the epoxide ring. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

Q3: Is this compound thermally stable?

A3: this compound is known for its thermal sensitivity and can undergo decomposition at elevated temperatures. Careful temperature control is crucial during its handling and processing. [, ]

Q4: How is this compound utilized in polymerization reactions?

A4: this compound serves as a valuable monomer in various polymerization reactions:

  • Ring-Opening Polymerization (ROP): Can be polymerized using catalysts like yttrium isopropoxide to form poly(this compound). []
  • Copolymerization with Carbon Dioxide: Reacts with carbon dioxide in the presence of catalysts such as zinc glutarate or chromium salen complexes to produce poly(cyclohexylene carbonate), a biodegradable polycarbonate. [, , , , ]

Q5: What challenges are associated with the copolymerization of this compound and carbon dioxide?

A5: This copolymerization process often faces challenges related to selectivity and byproduct formation:

  • Polyether Formation: Competing homopolymerization of this compound can lead to the incorporation of undesired polyether linkages within the polycarbonate chains. []
  • Cyclic Carbonate Formation: A common byproduct is the thermodynamically favored cyclic carbonate, which can reduce the yield of the desired polycarbonate. [, ]

Q6: How does the choice of catalyst impact this compound/carbon dioxide copolymerization?

A6: The catalyst plays a crucial role in achieving high activity and selectivity for polycarbonate formation:

  • Chromium Salen Complexes: These catalysts, often combined with cocatalysts like N-heterocyclic amines or phosphines, have demonstrated high activity and selectivity for polycarbonate production. []
  • Zinc Complexes: Various zinc-based catalysts, including zinc glutarate, di-zinc-aryl complexes, and zinc complexes supported by salen-type ligands, have been successfully employed for this copolymerization. [, , , ]
  • Aluminum Complexes: Aluminum porphyrin complexes, in conjunction with cocatalysts, have also shown promise in catalyzing this reaction. []

Q7: How does the reaction mechanism for this compound/carbon dioxide copolymerization proceed?

A7: The generally accepted mechanism involves a cooperative monometallic pathway:

  1. Chain Propagation: The metal carbonate species further reacts with another epoxide molecule, continuing the chain propagation cycle. []

Q8: How can the stereochemistry of this compound affect copolymerization reactions?

A8: The stereochemistry of this compound can significantly influence the properties of the resulting polymers:

  • meso-Cyclohexene Oxide: Copolymerization of meso-cyclohexene oxide with CO2 using stereospecific catalysts has enabled the synthesis of the first crystalline CO2-based polymer. []

Q9: How are computational methods applied to study this compound reactions?

A9: Computational chemistry plays a vital role in understanding the reactivity and selectivity of this compound:

  • Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate the reaction mechanisms of this compound/CO2 copolymerization, providing insights into the energy profiles of different pathways and the roles of catalysts and cocatalysts. [, ]
  • Molecular Mechanics Calculations: These calculations have been used to study the conformational preferences of this compound and its interactions with catalysts and enzymes, aiding in the rational design of more efficient catalytic systems. []

Q10: How do modifications to the catalyst structure influence its activity in this compound polymerization?

A10: Catalyst structure significantly impacts its activity and selectivity:

  • Ligand Effects in Zinc Complexes: Introducing electron-withdrawing groups (e.g., fluorine) on the ligand framework of zinc catalysts has been shown to enhance the catalytic activity in this compound/CO2 copolymerization. [] Bulky substituents on the ligand can also influence the catalyst's selectivity for polycarbonate over cyclic carbonate formation. []

Q11: How can the stability of this compound be enhanced?

A11: Due to its thermal sensitivity and photosensitivity, special precautions are required for this compound storage and handling:

  • Handling: Should be handled under inert atmosphere to minimize exposure to moisture and oxygen, which can promote degradation. []

Q12: Are there specific safety considerations for handling this compound?

A12: Yes, this compound requires careful handling due to its potential hazards:

    Q13: What is known about the metabolic fate of this compound in living organisms?

    A13: Research on the metabolism of this compound, particularly in rats and mice, indicates:

    • Rapid Metabolism: It undergoes rapid metabolism, primarily via hydrolysis to cyclohexane-1,2-diol. []
    • Urinary Excretion: The metabolites are primarily excreted in the urine, with negligible amounts found in feces. []

    Q14: Does this compound pose any environmental risks?

    A14: As with many chemicals, improper disposal of this compound can pose environmental risks. It is essential to handle and dispose of it according to local regulations. Research into its ecotoxicological effects and biodegradability can guide the development of sustainable practices for its use and disposal.

    Q15: Are there alternatives to this compound in polymerization reactions?

    A15: Yes, various other epoxides can be employed in copolymerization reactions with CO2, offering potentially different polymer properties and performance characteristics:

    • Limonene Oxide: A bio-based epoxide derived from citrus fruits that can produce poly(limonene carbonate). []
    • Other Cyclic Epoxides: Various other cyclic epoxides with different ring sizes and substituents can be utilized to tune the properties of the resulting polycarbonates. []

    Q16: Can poly(cyclohexylene carbonate) be depolymerized or recycled?

    A16: Research has shown that certain chromium complexes can depolymerize poly(cyclohexene carbonate) back into this compound with high selectivity. This chemical recycling approach shows promise for closing the loop on these materials and improving the sustainability of their lifecycle. []

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